![molecular formula C7H2Br2F4 B12933666 1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene](/img/no-structure.png)
1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene is an organic compound with the molecular formula C7H2Br2F4 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene typically involves the bromination of difluoromethyl-substituted benzene derivatives. One common method includes the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron(III) bromide or aluminum tribromide. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired positions on the benzene ring .
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to obtain high-quality products.
Analyse Chemischer Reaktionen
1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding difluoromethyl ketones or carboxylic acids. Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Cross-Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with various organoboron or organostannane reagents.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: This compound has a single fluorine atom and is used in similar substitution and cross-coupling reactions.
1-Bromo-4-(difluoromethyl)benzene: This compound has two fluorine atoms on the methyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of bromine and difluoromethyl groups, which provide distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H2Br2F4 |
---|---|
Molekulargewicht |
321.89 g/mol |
IUPAC-Name |
1-bromo-4-[bromo(difluoro)methyl]-2,3-difluorobenzene |
InChI |
InChI=1S/C7H2Br2F4/c8-4-2-1-3(7(9,12)13)5(10)6(4)11/h1-2H |
InChI-Schlüssel |
RMPVGJHFYFWHRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)Br)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.